molecular formula C7H13NO2S B11911754 2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide

2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide

Cat. No.: B11911754
M. Wt: 175.25 g/mol
InChI Key: MQWNFLGIDOOBPZ-UHFFFAOYSA-N
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Description

2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which includes a sulfur atom and a nitrogen atom within its ring structure, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an aziridine derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted spirocyclic compounds, depending on the reagents and conditions used.

Scientific Research Applications

2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms within the ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide
  • 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide
  • 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide

Uniqueness

2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide is unique due to its specific ring size and the position of the sulfur and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2λ6-thia-1-azaspiro[3.5]nonane 2,2-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-7(8-11)4-2-1-3-5-7/h8H,1-6H2

InChI Key

MQWNFLGIDOOBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CS(=O)(=O)N2

Origin of Product

United States

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